molecular formula C9H10F3NO B15236341 (1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

Cat. No.: B15236341
M. Wt: 205.18 g/mol
InChI Key: UIYJYPYCJUAJJP-ALFREKQPSA-N
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Description

(1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. The presence of trifluorophenyl and amino groups in its structure makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. This process requires precise control of temperature and pH to achieve high yield and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as alkoxides or carboxylates in the presence of a base.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, hydrogenated derivatives, ethers, and esters.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the amino group facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL shares similarities with other chiral amino alcohols such as (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL and (1S,2R)-1-Amino-1-(2,4,5-trifluorophenyl)propan-2-OL.

Uniqueness

The unique combination of trifluorophenyl and amino groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1

InChI Key

UIYJYPYCJUAJJP-ALFREKQPSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C(=C(C=C1)F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=C(C=C1)F)F)F)N)O

Origin of Product

United States

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